Dihydroergotoxine

Übersicht

Beschreibung

Dihydroergotoxin ist eine Art von Ergoloidmesylat, ein psychotherapeutisches Mittel zur Behandlung altersbedingter Abnahme der geistigen Leistungsfähigkeit, primär progredienter Demenz, Alzheimer-Demenz, Multi-Infarkt-Demenz und seniler Demenz . Es wird auch zur Behandlung von zerebrovaskulärer Insuffizienz eingesetzt, wobei seine Wirkung zum Teil auf die Blockade von α-Adrenozeptoren zurückzuführen sein kann . Diese Verbindung ist ein Gemisch aus den Dihydroderivaten von Ergocristin, Ergocornin, α-Ergocryptin und β-Ergocryptin im Verhältnis 3:3:2:1 .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Dihydroergotoxin umfasst die Hydrierung von Mutterkornalkaloiden. Der Prozess beinhaltet typischerweise die Reduktion von Ergocristin, Ergocornin, α-Ergocryptin und β-Ergocryptin unter Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dihydroergotoxin beinhaltet die großtechnische Hydrierung der oben genannten Mutterkornalkaloide. Der Prozess wird in einer kontrollierten Umgebung durchgeführt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of dihydroergotoxine involves the hydrogenation of ergot alkaloids. The process typically includes the reduction of ergocristine, ergocornine, α-ergocryptine, and β-ergocryptine under hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of the aforementioned ergot alkaloids. The process is carried out in a controlled environment to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydroergotoxin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter dem Einfluss starker Oxidationsmittel auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen weiter reduziert werden, um stärker hydrierte Produkte zu erhalten.

Substitution: Dihydroergotoxin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen in seiner Struktur.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladium-auf-Kohlenstoff-Katalysators.

Substitution: Verschiedene Alkylierungsmittel unter basischen Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Oxidierte Derivate von Dihydroergotoxin.

Reduktion: Mehr hydrierte Formen der Verbindung.

Substitution: Alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Dihydroergotoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Mutterkornalkaloiden und ihren Derivaten.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.

Medizin: Wird zur Behandlung von kognitiven Abbauprozessen und zerebrovaskulärer Insuffizienz eingesetzt. .

5. Wirkmechanismus

Der Wirkmechanismus von Dihydroergotoxin ist nicht vollständig geklärt, aber es ist bekannt, dass es als α-adrenerger Antagonist und Dopaminagonist wirkt . Es hat auch Aktivität an Serotoninrezeptoren, insbesondere an 5-HT2A- und 5-HT1B-Rezeptoren . Diese Wirkungen führen zur Modulation der Neurotransmitterfreisetzung und Rezeptoraktivität, was zu seinen therapeutischen Wirkungen bei kognitiven Störungen und zerebrovaskulärer Insuffizienz führt .

Wirkmechanismus

The mechanism of action of dihydroergotoxine is not entirely clear, but it is known to act as an alpha-adrenergic antagonist and a dopamine agonist . It also has activity at serotonin receptors, particularly 5-HT2A and 5-HT1B receptors . These actions result in the modulation of neurotransmitter release and receptor activity, leading to its therapeutic effects in cognitive disorders and cerebrovascular insufficiency .

Vergleich Mit ähnlichen Verbindungen

Dihydroergotoxin ist unter den Mutterkornalkaloiden aufgrund seiner spezifischen Kombination von Dihydroderivaten einzigartig. Ähnliche Verbindungen umfassen:

- Dihydroergocornin

- Dihydroergocristin

- Dihydroergocryptin

- Ergoloidmesylate

Im Vergleich zu diesen Verbindungen hat Dihydroergotoxin eine breitere Palette an therapeutischen Anwendungen und einen einzigartigen Wirkmechanismus, der mehrere Neurotransmittersysteme umfasst .

Biologische Aktivität

Dihydroergotoxine, a derivative of ergot alkaloids, is primarily utilized in the treatment of cognitive impairments associated with aging and vascular dementia. This compound exhibits various biological activities, particularly through its interaction with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.

This compound functions mainly as an agonist at the D(2) dopamine receptors in humans, which are G-protein coupled receptors that inhibit adenylyl cyclase activity. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in cognitive functions and motor control . The compound's pharmacological profile suggests potential benefits in enhancing memory and cognitive performance, particularly in elderly populations experiencing age-related cognitive decline.

Indications

This compound is indicated for:

- Cognitive impairment : Particularly in conditions like vascular dementia.

- Neurosensorial impairment : As part of symptomatic treatment strategies for elderly patients .

Case Studies

-

Double-Blind Study on Cognitive Impairment :

A controlled study involving high doses of this compound mesylate demonstrated significant improvements in short-term memory function among participants with mild cognitive impairment. The results indicated that higher dosages could enhance cognitive performance effectively . -

Traditional Chinese Medicine Integration :

In a study combining this compound with traditional Chinese herbal medicines for vascular dementia, the treatment group exhibited notable improvements compared to controls. The combination therapy highlighted the potential synergistic effects of this compound when used alongside herbal treatments .

Pharmacokinetics

The bioavailability and pharmacokinetic profile of this compound have been investigated through various studies. A notable cross-over study revealed that the compound has a bioavailability of approximately 50% when administered orally. Its pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Half-life : Approximately 3-4 hours.

- Metabolism : Primarily hepatic with biliary excretion .

Adverse Effects and Contraindications

While generally well-tolerated, this compound can cause side effects such as:

- Nausea

- Dizziness

- Hypotension

In specific populations, such as those with cardiovascular diseases or hypersensitivity to ergot derivatives, caution is advised due to potential contraindications .

Comparative Analysis with Other Treatments

A comparative analysis between this compound and Ginkgo biloba extract showed differential effects on cognitive function. While both treatments aim to improve cognitive outcomes, this compound demonstrated more consistent results in enhancing memory performance in clinical settings .

| Treatment | Efficacy on Cognitive Function | Notable Side Effects |

|---|---|---|

| This compound | Significant improvement | Nausea, dizziness |

| Ginkgo Biloba | Moderate improvement | Gastrointestinal upset |

Eigenschaften

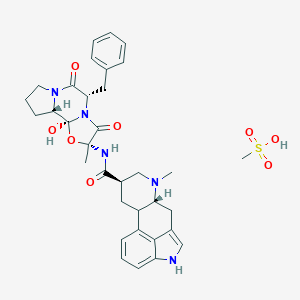

IUPAC Name |

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-39-2 | |

| Record name | Dihydroergotamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.